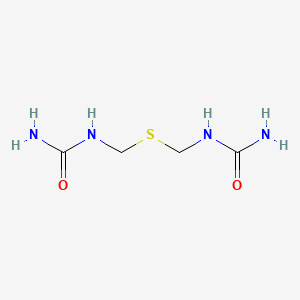diphenyl-lambda~5~-phosphane CAS No. 51241-53-3](/img/structure/B14649011.png)
[2-(Diphenylphosphorothioyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes both phosphorothioyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with ethylene oxide in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, hydroxyl derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine
In medicine, there is ongoing research into the compound’s potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry
Industrially, 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The presence of both phosphorothioyl and oxo groups allows for versatile interactions with different molecular structures.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the ethyl and phosphorothioyl groups.
Triphenylphosphine: Contains three phenyl groups but lacks the oxo and phosphorothioyl groups.
Phosphorothioic acid derivatives: Share the phosphorothioyl group but differ in other substituents.
Uniqueness
What sets 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane apart from these similar compounds is its combination of phosphorothioyl and oxo groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
CAS No. |
51241-53-3 |
|---|---|
Molecular Formula |
C26H24OP2S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-diphenylphosphorylethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H24OP2S/c27-28(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-29(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
IHNFMGPZSGVFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
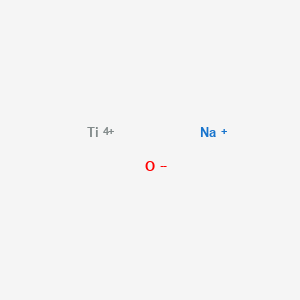
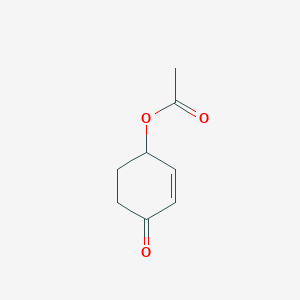

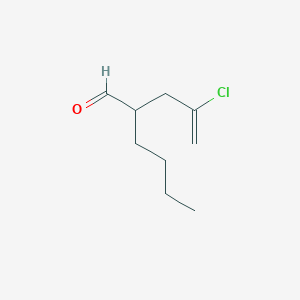
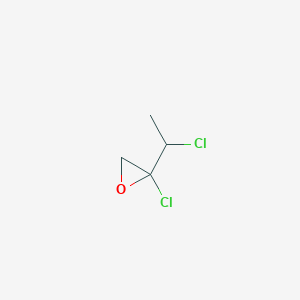
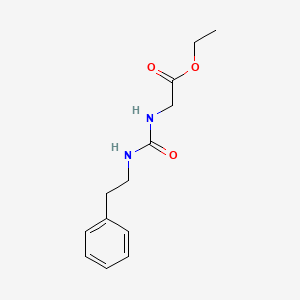

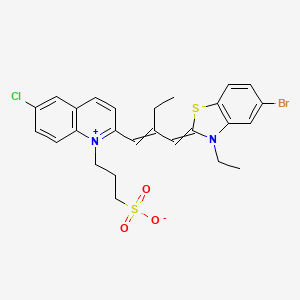
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
